Dosper

Description

BenchChem offers high-quality Dosper suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dosper including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H97N5O5 |

|---|---|

Molecular Weight |

848.3 g/mol |

IUPAC Name |

[2-[2,5-bis(3-aminopropylamino)pentanoylamino]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C50H97N5O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)59-44-46(55-50(58)47(54-43-35-40-52)36-33-41-53-42-34-39-51)45-60-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,46-47,53-54H,3-16,21-45,51-52H2,1-2H3,(H,55,58)/b19-17-,20-18- |

InChI Key |

ZBZZCPZWMAUTSW-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(NC(=O)C(NCCCN)CCCNCCCN)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)NC(=O)C(CCCNCCCN)NCCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dosper Transfection Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosper® was a commercially available cationic liposomal transfection reagent utilized for the introduction of nucleic acids, such as plasmid DNA, into eukaryotic cells. As a liposomal formulation, it represented a common non-viral method for gene delivery in in-vitro settings. This guide provides a comprehensive technical overview of Dosper, including its chemical properties, mechanism of action, and available data on its application. It is important to note that Dosper is an older reagent and may no longer be commercially available; therefore, much of the specific performance data is derived from historical scientific literature.

Core Principles and Chemical Composition

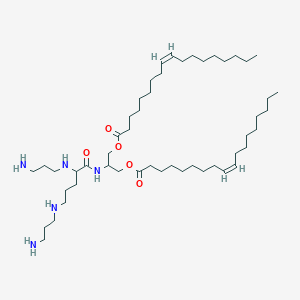

Dosper is a formulation based on the cationic lipid 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide . This molecule possesses a positively charged head group at physiological pH and a lipid tail. This amphipathic nature is central to its function as a transfection reagent.

| Chemical Property | Value |

| IUPAC Name | [2-[2,5-bis(3-aminopropylamino)pentanoylamino]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

| Molecular Formula | C₅₀H₉₇N₅O₅ |

| Molecular Weight | 848.3 g/mol |

The cationic head group facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of a condensed, positively charged complex known as a "lipoplex."

Mechanism of Action: Liposomal Transfection

The process of Dosper-mediated transfection follows the general mechanism of cationic lipid-based gene delivery. This multi-step process is crucial for the successful introduction of foreign genetic material into the cell's nucleus for transcription.

-

Lipoplex Formation: The positively charged Dosper molecules electrostatically interact with the negatively charged nucleic acid (e.g., plasmid DNA). This interaction results in the condensation of the nucleic acid into a compact, positively charged lipoplex.

-

Adsorption to the Cell Surface: The net positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of the cell membrane.

-

Cellular Uptake: The lipoplex is internalized by the cell, primarily through endocytosis.

-

Endosomal Escape: Once inside an endosome, the cationic lipid is thought to play a role in destabilizing the endosomal membrane. One proposed mechanism is the "proton sponge effect," where the lipid's buffering capacity leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome. This releases the nucleic acid into the cytoplasm.

-

Nuclear Entry: For plasmid DNA to be transcribed, it must traverse the cytoplasm and enter the nucleus. The exact mechanisms for this step are not fully elucidated but are thought to be more efficient during cell division when the nuclear envelope breaks down.

Below is a diagram illustrating the generalized workflow for liposomal transfection.

Figure 1: Generalized workflow of Dosper-mediated liposomal transfection.

Experimental Protocols

Materials:

-

Dosper transfection reagent

-

High-quality plasmid DNA (1 µg/µL in sterile, nuclease-free water or TE buffer)

-

Serum-free cell culture medium (e.g., Opti-MEM®)

-

Complete cell culture medium with serum

-

Appropriate multi-well plates or culture dishes

-

Healthy, actively dividing cells at 70-90% confluency

Protocol for a 6-well Plate:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 2-4 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently.

-

Preparation of Dosper Solution: In a separate sterile microcentrifuge tube, dilute 5-10 µL of Dosper reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

-

Formation of Lipoplexes: Combine the diluted DNA solution with the diluted Dosper solution. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

-

Transfection:

-

Gently aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the 200 µL of the Dosper-DNA complex mixture dropwise to the well.

-

Add 800 µL of serum-free medium to each well to bring the total volume to 1 mL.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator.

-

Post-Transfection: After the incubation period, aspirate the transfection medium and replace it with fresh, complete culture medium containing serum.

-

Gene Expression Analysis: Incubate the cells for 24-72 hours post-transfection before assaying for gene expression (e.g., via reporter gene assay, western blot, or fluorescence microscopy).

Enhancing Transfection Efficiency with Co-reagents

Research has shown that the efficiency of Dosper can be significantly enhanced by using it in combination with other molecules that aid in overcoming cellular barriers.

-

Histone H1: The combination of Dosper with histone H1 has been shown to be particularly effective for transfecting challenging primary cells, such as neonatal cardiomyocytes. Histone H1 is a positively charged protein that likely aids in the condensation of DNA and may also play a role in nuclear targeting.

-

Polyethylenimine (PEI): When used with low-molecular-weight PEI, Dosper exhibits a synergistic effect on transfection efficiency. It is suggested that Dosper improves the cellular uptake of the PEI-DNA complexes, while PEI facilitates the escape of these complexes from the endosome.

The signaling pathway for the enhancement of transfection by these co-reagents is primarily related to the physical and chemical properties of the transfection complex and its interaction with cellular machinery, rather than a classical signaling cascade.

Figure 2: Logical relationship of co-reagents enhancing Dosper transfection.

Quantitative Data: Transfection Efficiency and Cytotoxicity

| Cell Line | Transfection Efficiency (%) | Cytotoxicity | Notes |

| Neonatal Cardiomyocytes | Significantly increased with Histone H1 co-transfection | Low | Dosper alone is less effective in these primary cells. |

| Various Cell Lines | Lower than some more modern reagents | Moderate | Performance is highly cell-type dependent. |

Note on Data Interpretation: Transfection efficiency is often measured by the percentage of cells expressing a reporter gene (e.g., GFP) as determined by flow cytometry or fluorescence microscopy. Cytotoxicity can be assessed using assays such as MTT or LDH release, which measure cell viability or membrane integrity, respectively. The optimal reagent-to-DNA ratio is a critical parameter that influences both efficiency and toxicity and must be determined empirically for each cell type.

Conclusion

Dosper transfection reagent is a cationic lipid-based formulation that facilitates the delivery of nucleic acids into eukaryotic cells through the formation of lipoplexes. While it has been effectively used in various research applications, particularly in combination with enhancing agents like histone H1 and PEI, its performance can be highly cell-type dependent. As a legacy reagent, comprehensive comparative data on its efficiency and cytotoxicity across a broad spectrum of cell lines is limited in the public domain. For researchers requiring high-efficiency transfection, especially in difficult-to-transfect cells, it is advisable to consider more modern, commercially available reagents that come with extensive supporting data and optimized protocols. This guide serves as a technical reference for understanding the principles and historical application of Dosper for those who may encounter it in literature or have access to remaining stocks.

An In-depth Technical Guide to Dosper: Chemical Structure, Properties, and Applications in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosper is a cationic lipid that has garnered attention within the scientific community for its application as a non-viral vector for gene delivery. Its unique chemical structure allows it to efficiently complex with negatively charged nucleic acids, such as plasmid DNA and siRNA, facilitating their transfection into eukaryotic cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Dosper. Furthermore, it details experimental protocols for its use in transfection and summarizes available data on its cytotoxicity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, gene therapy, and drug development.

Chemical Structure and Identification

Dosper is a complex cationic lipid with a polyamine head group and two unsaturated fatty acid chains. These structural features are crucial for its function as a transfection reagent.

Table 1: Chemical Identification of Dosper

| Identifier | Value |

| IUPAC Name | [2-[2,5-bis(3-aminopropylamino)pentanoylamino]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[1] |

| CAS Number | 178532-92-8[1] |

| Molecular Formula | C₅₀H₉₇N₅O₅[1] |

| 2D Structure | A 2D representation of the Dosper molecule highlights its key functional groups. |

Physicochemical Properties

Table 2: Physicochemical Properties of Dosper

| Property | Value | Source |

| Molecular Weight | 848.3 g/mol | PubChem (Computed)[1] |

| XLogP3 | 13.1 | PubChem (Computed)[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like chloroform. Insoluble in water. | General lipid properties[2][3][4] |

| pKa | Not available | - |

Note: The melting and boiling points, as well as the pKa, of Dosper are not publicly documented. The solubility is inferred from the general behavior of similar lipid molecules.[2][3][4]

Mechanism of Action in Gene Delivery

Dosper functions as a transfection reagent by forming liposomes that encapsulate and deliver nucleic acids into cells. The process involves several key steps:

-

Liposome Formation: Dosper is typically formulated with a neutral helper lipid, such as dioleoylphosphatidylethanolamine (DOPE), to form small unilamellar vesicles (liposomes). The cationic head group of Dosper is oriented towards the aqueous environment.

-

Complexation with Nucleic Acids: The positively charged liposomes electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., plasmid DNA), leading to the formation of stable lipoplexes.

-

Cellular Uptake: The lipoplexes, which have a net positive charge, are attracted to the negatively charged cell surface. They are then internalized by the cell, primarily through endocytosis.

-

Endosomal Escape: Once inside the endosome, the cationic lipids are thought to interact with the endosomal membrane, leading to its destabilization and the release of the nucleic acid into the cytoplasm. The presence of a helper lipid like DOPE can enhance this process.

-

Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus. This is often a rate-limiting step in transfection.

Research has shown a synergistic effect when Dosper is used in combination with polyethyleneimine (PEI). In this scenario, Dosper enhances the cellular uptake of the DNA-PEI complexes, while PEI facilitates their escape from the endosome and subsequent transport to the nucleus.

References

In-Depth Technical Guide: The Core Mechanism of Action of Dosper Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosper, a cationic lipid chemically identified as 1,3-di-oleoyloxy-2-(6-carboxy-spermyl)-propylamide, is a transfection reagent utilized for the intracellular delivery of nucleic acids.[1][2] Its polycationic nature at physiological pH allows for the efficient complexation with negatively charged oligonucleotides, plasmid DNA, and other genetic materials, forming lipoplexes that can traverse the cell membrane. This technical guide provides a detailed exploration of the core mechanism of action of Dosper lipid, from lipoplex formation to the intracellular fate of the cargo, supported by available quantitative data and experimental methodologies.

Core Mechanism of Action: A Multi-Step Process

The delivery of nucleic acids into the cytoplasm and ultimately the nucleus is a multi-step process that involves overcoming several cellular barriers. The mechanism of action of Dosper lipid can be dissected into the following key stages:

-

Lipoplex Formation: The initial step involves the electrostatic interaction between the positively charged spermine (B22157) headgroup of the Dosper lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid. This interaction leads to the condensation of the nucleic acid and the formation of stable, nano-sized lipoplexes. The overall charge of these complexes is typically positive, which is crucial for the subsequent interaction with the cell membrane.

-

Cellular Uptake via Endocytosis: The positively charged Dosper-based lipoplexes interact with the negatively charged proteoglycans on the cell surface, initiating cellular uptake. While the precise endocytic pathways for Dosper have not been definitively elucidated in the reviewed literature, cationic lipoplexes, in general, are known to enter cells through various endocytic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway can be cell-type dependent.

-

Endosomal Escape: Following endocytosis, the lipoplexes are enclosed within endosomes. For the nucleic acid cargo to exert its biological function, it must escape the endosome and enter the cytoplasm before being degraded by lysosomal enzymes. The spermine headgroup of Dosper, with its multiple amine groups, is hypothesized to facilitate endosomal escape via the "proton sponge" effect. As the endosome matures and its internal pH drops, the amine groups on the spermine moiety become protonated. This influx of protons is followed by a passive influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.

-

Intracellular Trafficking and Nuclear Entry: Once in the cytoplasm, the nucleic acid must dissociate from the Dosper lipid to become biologically active. For plasmid DNA and other nuclear-targeted therapeutics, subsequent transport into the nucleus is required. Studies with other cationic lipids have shown that the released nucleic acids can be transported towards the nucleus. The presence of Dosper has been shown to alter the subcellular distribution of oligonucleotides, leading to localization in both the nucleus and cytosol.[3]

Quantitative Data Summary

The available quantitative data on the performance of Dosper lipid is summarized below. It is important to note that comprehensive datasets comparing its efficacy across a wide range of cell lines and with various nucleic acid types are limited in the currently available literature.

| Parameter | Cell Line | Nucleic Acid | Dosper:Nucleic Acid Ratio (w/w) | Observation | Reference |

| Cellular Uptake | HL-60 | G3139 Oligonucleotide | 2:1 | Approximately 20-fold increase in uptake compared to oligonucleotide alone. | [3] |

| Cytotoxicity | Not specified | Not applicable | Not applicable | High LD50, indicating less toxic effects compared to other tested vectors. | [4] |

| Transfection Efficiency | Neonatal Cardiomyocytes | pSV-βgal, pCMV-luc | Not specified | More efficient in combination with histone H1 compared to Dosper alone or other cationic lipids. | [2] |

Key Experimental Protocols

Detailed experimental protocols are essential for the successful application and evaluation of transfection reagents. Below are generalized protocols for key experiments related to the mechanism of action of Dosper lipid, based on standard methodologies in the field.

Protocol 1: Formulation of Dosper-Based Lipoplexes

This protocol describes the preparation of lipoplexes for transfection.

Materials:

-

Dosper lipid solution (e.g., 1 mg/mL in a suitable solvent)

-

Nucleic acid (e.g., plasmid DNA, siRNA, or oligonucleotide) at a known concentration

-

Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

-

Dilution of Nucleic Acid: Dilute the desired amount of nucleic acid in a sterile microcentrifuge tube containing serum-free medium. Mix gently by pipetting.

-

Dilution of Dosper Lipid: In a separate sterile microcentrifuge tube, dilute the required amount of Dosper lipid in serum-free medium to achieve the desired Dosper:nucleic acid ratio. Mix gently.

-

Complex Formation: Add the diluted nucleic acid solution to the diluted Dosper lipid solution. Do not vortex. Mix gently by pipetting up and down.

-

Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

-

Addition to Cells: Add the lipoplex solution dropwise to the cells in culture.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of lipoplex internalization by cells.

Materials:

-

Cells of interest

-

Fluorescently labeled nucleic acid (e.g., FITC-labeled oligonucleotide)

-

Dosper-based lipoplexes prepared with fluorescently labeled nucleic acid

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

-

Transfection: Treat the cells with Dosper-lipoplexes containing the fluorescently labeled nucleic acid for a defined period (e.g., 4 hours).

-

Washing: After incubation, remove the transfection medium and wash the cells twice with cold PBS to remove non-internalized lipoplexes.

-

Cell Detachment (for adherent cells): Add trypsin-EDTA to detach the cells from the plate.

-

Cell Collection: Resuspend the cells in PBS.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized nucleic acid.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of Dosper-based lipoplexes on cell viability.

Materials:

-

Cells of interest

-

Dosper-based lipoplexes at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat the cells with a serial dilution of Dosper-based lipoplexes for 24-48 hours. Include untreated cells as a control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing the Mechanism of Action

Diagrams created using Graphviz (DOT language) are provided below to visualize key pathways and workflows.

Caption: Proposed mechanism of action of Dosper lipid-mediated nucleic acid delivery.

Caption: Experimental workflow for assessing the cytotoxicity of Dosper lipid using an MTT assay.

Conclusion

Dosper lipid is a cationic transfection reagent that facilitates the intracellular delivery of nucleic acids through a multi-step process involving lipoplex formation, endocytosis, and endosomal escape. While the precise molecular details of its interaction with cellular machinery are still under investigation, the available evidence points towards a mechanism reliant on electrostatic interactions and a pH-responsive "proton sponge" effect for endosomal release. Further research is warranted to fully characterize its efficacy and safety profile across a broader range of cell types and therapeutic applications. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this delivery system.

References

- 1. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new efficient method for transfection of neonatal cardiomyocytes using histone H1 in combination with DOSPER liposomal transfection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic lipids enhanced cellular uptake and activity of bcl-2 antisense oligodeoxynucleotide G3139 in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dosper Reagent: Principles and Applications in Gene Transfection

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Cationic Lipid-Mediated Gene Delivery

Dosper is a cationic liposomal transfection reagent that facilitates the introduction of genetic material, such as plasmid DNA, into eukaryotic cells. Its principle of action is rooted in the electrostatic interactions between the positively charged synthetic lipid molecules and the negatively charged phosphate (B84403) backbone of nucleic acids. The chemical name for the active component in Dosper is (Z)-2-(2,5-Bis((3-aminopropyl)amino)pentanamido)propane-1,3-diyl dioleate.

The process begins with the formation of a complex between the Dosper reagent and the nucleic acid. The cationic lipid molecules encapsulate the DNA, forming structures known as lipoplexes. This encapsulation neutralizes the negative charge of the DNA, allowing the complex to approach the similarly negatively charged cell membrane. The lipoplex then fuses with the cell membrane, enabling the genetic material to be internalized by the cell, primarily through endocytosis. Once inside, the nucleic acid is released from the endosome into the cytoplasm and, in the case of DNA, subsequently translocates to the nucleus where gene expression can occur.

The efficiency of this process can be significantly enhanced by combining Dosper with other molecules. For instance, its use in conjunction with histone H1 has been shown to be highly effective for transfecting notoriously difficult-to-transfect primary cells, such as neonatal cardiomyocytes.[1] This synergistic effect is attributed to the enhanced condensation of DNA by the histone protein, leading to more compact lipoplexes that are more readily taken up by the cells.

Experimental Data: Transfection Efficiency and Cytotoxicity

It is important to note that transfection efficiency and cytotoxicity are highly dependent on the cell type, passage number, cell confluency, the ratio of transfection reagent to DNA, and the overall health of the cells.[2][3][4][5][][7]

Table 1: Representative Transfection Efficiency of Dosper Reagent

| Cell Line | Transfection Condition | Reporter Gene | Transfection Efficiency (%) | Reference |

| Neonatal Rat Cardiomyocytes | Dosper + Histone H1 | pCMV-luc | Significantly higher than Dosper alone | [1] |

| Vascular Smooth Muscle Cells | Dosper (D100 or D50) | Not specified | Optimization of nonviral gene transfer | [8] |

Table 2: Representative Cytotoxicity Data for Dosper Reagent

| Cell Line | Assay | Metric | Value | Reference |

| Vascular Smooth Muscle Cells | Cell Viability Assay | LD50 | Higher than LipofectAMINE and Effectene (less toxic) | [8] |

Key Experimental Protocols

The following protocols provide a general framework for using Dosper reagent for the transfection of mammalian cells. It is critical to optimize these protocols for each specific cell line and experimental setup.[5][7][9]

Protocol 1: General Transfection of Adherent Mammalian Cells

Materials:

-

Dosper liposomal transfection reagent

-

Plasmid DNA of high purity (1 µg/µL)

-

Serum-free medium (e.g., Opti-MEM)

-

Complete growth medium

-

Adherent cells in a 6-well plate (70-90% confluent)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will ensure they reach 70-90% confluency at the time of transfection.

-

Preparation of DNA-Dosper Complexes: a. For each well to be transfected, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium in a sterile tube. Mix gently. b. In a separate sterile tube, dilute 4-10 µL of Dosper reagent into 100 µL of serum-free medium. The optimal ratio of reagent to DNA should be determined empirically. Mix gently. c. Combine the diluted DNA and the diluted Dosper reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

Transfection: a. Gently aspirate the growth medium from the cells and wash once with serum-free medium. b. Add the 200 µL of the DNA-Dosper complex mixture dropwise to each well. c. Add 800 µL of serum-free medium to each well and gently rock the plate to ensure even distribution. d. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with 2 mL of complete growth medium. b. Return the plate to the incubator and culture for 24-72 hours before assaying for gene expression.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells seeded in a 96-well plate

-

Dosper reagent at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the Dosper reagent in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted reagent to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Transfection Process

To better understand the mechanisms of Dosper-mediated transfection, the following diagrams illustrate the key workflows and signaling pathways involved.

References

- 1. A new efficient method for transfection of neonatal cardiomyocytes using histone H1 in combination with DOSPER liposomal transfection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transfection efficiency and cytotoxicity of nonviral gene transfer reagents in human smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biocompare.com [biocompare.com]

- 7. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. bioscience.co.uk [bioscience.co.uk]

An In-depth Technical Guide to Dosper Formulation: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosper, chemically known as 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide, is a polycationic lipid that has emerged as a significant tool in the field of non-viral gene delivery. Its ability to form stable complexes with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), facilitates their transport across cellular membranes. This technical guide provides a comprehensive overview of the key features of Dosper formulations, including their physicochemical properties, mechanism of action, and detailed protocols for their preparation and application in transfection.

Core Concepts: The Mechanism of Dosper-Mediated Transfection

The efficacy of Dosper as a transfection reagent lies in its cationic nature and its ability to self-assemble with nucleic acids into nanoparticles known as lipoplexes. The overall process can be broken down into several key stages:

-

Lipoplex Formation: The positively charged head group of the Dosper lipid electrostatically interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid. This interaction leads to the condensation of the nucleic acid and the formation of compact, positively charged nanoparticles.

-

Cellular Uptake: The net positive charge of the Dosper-nucleic acid lipoplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis.

-

Endosomal Escape: Following endocytosis, the lipoplexes are enclosed within endosomes. For the nucleic acid to reach its site of action (the cytoplasm for siRNA or the nucleus for pDNA), it must escape the endosome before it fuses with a lysosome, which would lead to its degradation. The exact mechanism of endosomal escape for Dosper is not fully elucidated but is thought to involve the "proton sponge" effect or membrane fusion, where the cationic lipids interact with the endosomal membrane, leading to its destabilization and the release of the nucleic acid into the cytoplasm.

-

Intracellular Trafficking and Nuclear Entry (for pDNA): Once in the cytoplasm, the nucleic acid must be released from the lipid carrier. For pDNA, it then needs to be transported to the nucleus to be transcribed.

The combination of Dosper with other components, such as helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or polymers like polyethyleneimine (PEI), can synergistically enhance transfection efficiency by improving lipoplex stability and facilitating endosomal escape.

Quantitative Data on Dosper Formulations

The following tables summarize key quantitative parameters of Dosper-based formulations. It is important to note that these values can vary depending on the specific experimental conditions, including the cell type, the nucleic acid used, and the formulation protocol.

| Formulation Component(s) | Cellular Uptake Efficiency (%) | Transfection Efficiency | Reference Cell Type |

| Dosper-DNA | ~40% | Baseline | Not specified |

| PEI2K-DNA-Dosper | - | 2-fold higher than Dosper-DNA | Not specified |

Table 1: Cellular Uptake and Transfection Efficiency of Dosper-Containing Complexes. Data suggests that while Dosper alone can facilitate cellular uptake, its combination with PEI significantly enhances the number of transfected cells[1].

| Complex | Particle Size (nm) | Zeta Potential (mV) |

| Dosper-DNA | 500 - several µm (highly aggregated) | Positive (exact value depends on charge ratio) |

| PEI2K-DNA-Dosper | Smaller and less aggregated than Dosper-DNA alone | Positive |

Table 2: Physicochemical Properties of Dosper-Containing Lipoplexes. The particle size and surface charge are critical parameters influencing cellular uptake and transfection efficiency. The data is derived from studies on similar cationic lipid formulations[2].

Experimental Protocols

Protocol 1: Preparation of Dosper-Based Liposomal Formulation

This protocol describes a general method for preparing Dosper-containing liposomes using the thin-film hydration method.

Materials:

-

Dosper (1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide)

-

Helper lipid (e.g., DOPE)

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Sterile, nuclease-free buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Methodology:

-

Lipid Film Formation:

-

Dissolve Dosper and any helper lipids in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding a sterile, nuclease-free buffer (e.g., HBS) to the flask. The volume of the buffer will determine the final lipid concentration.

-

Agitate the flask by vortexing or gentle swirling above the lipid's phase transition temperature to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain unilamellar vesicles with a more uniform size distribution, sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Protocol 2: Dosper-Mediated Transfection of Adherent Mammalian Cells

This protocol provides a general procedure for transfecting plasmid DNA into adherent cells using a pre-formed Dosper liposomal formulation.

Materials:

-

Adherent mammalian cells in culture

-

Complete culture medium

-

Serum-free culture medium (e.g., Opti-MEM®)

-

Plasmid DNA (high purity, endotoxin-free)

-

Dosper liposomal formulation (prepared as in Protocol 1 or commercially available)

-

Sterile microcentrifuge tubes

Methodology:

-

Cell Seeding:

-

The day before transfection, seed the cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

-

-

Lipoplex Formation:

-

For each well to be transfected, prepare two separate sterile microcentrifuge tubes.

-

In Tube A, dilute the desired amount of plasmid DNA in serum-free medium.

-

In Tube B, dilute the desired amount of the Dosper liposomal formulation in serum-free medium. The optimal ratio of Dosper to DNA (charge ratio) should be determined empirically for each cell type.

-

Add the diluted DNA from Tube A to the diluted Dosper formulation in Tube B and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Gently aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the lipoplex mixture dropwise to the cells.

-

Add serum-free medium to the well to ensure the cells are covered.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

-

Incubate the cells for 24-72 hours before assaying for gene expression.

-

Protocol 3: Cytotoxicity Assay of Dosper Formulations

This protocol describes a method to assess the cytotoxicity of Dosper formulations using a standard MTT assay.

Materials:

-

Cells of interest

-

Dosper formulations at various concentrations

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plate

-

Plate reader

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the Dosper formulation in complete culture medium.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of the Dosper formulation. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubate the cells for a period that corresponds to the transfection protocol (e.g., 24 or 48 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the negative control and plot the results against the concentration of the Dosper formulation to determine the cytotoxic profile.

-

Mandatory Visualizations

References

An In-depth Technical Guide to the Dosper Lipofection Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism behind Dosper-mediated lipofection, a widely utilized technique for introducing nucleic acids into eukaryotic cells. We will delve into the molecular interactions, cellular pathways, and key experimental considerations to empower researchers in optimizing their transfection experiments for enhanced efficiency and reproducibility.

The Core Principle: Overcoming the Cellular Barrier

The fundamental challenge in transfection is the delivery of large, negatively charged nucleic acid molecules (DNA and RNA) across the hydrophobic and negatively charged cell membrane. Dosper, a cationic lipid-based transfection reagent, is designed to overcome this barrier through a multi-step process involving electrostatic interactions and the cell's own endocytic machinery.

The chemical name for the active component in Dosper is 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide.[1] This molecule possesses a positively charged head group and a lipid tail, a structure that is central to its function.

Mechanism of Dosper-Mediated Lipofection

The journey of a nucleic acid molecule from the microcentrifuge tube to the cell nucleus or cytoplasm using Dosper can be broken down into four key stages:

2.1. Lipoplex Formation: The Electrostatic Handshake

The process begins with the spontaneous self-assembly of Dosper liposomes and nucleic acids into complexes known as lipoplexes.[2]

-

Electrostatic Interaction: The positively charged head groups of the Dosper molecules interact electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acids.[2][3]

-

Condensation: This interaction leads to the condensation of the nucleic acid, compacting it into a much smaller, more manageable particle. This compaction is crucial for efficient uptake by the cell.

-

Overall Positive Charge: The formulation of the lipoplex results in a net positive surface charge, which facilitates the initial interaction with the negatively charged cell surface.

2.2. Cellular Uptake: Hijacking the Endocytic Pathway

The positively charged lipoplexes are drawn to the anionic proteoglycans on the cell surface, initiating the process of cellular uptake. The primary mechanism for the internalization of lipoplexes is endocytosis.[2][3] While the specific endocytic pathway can be cell-type dependent, clathrin-mediated endocytosis is a common route.[4][5][6]

The process unfolds as follows:

-

Binding: The lipoplex binds to the cell surface.

-

Invagination: The cell membrane begins to invaginate at the site of binding.

-

Vesicle Formation: The invagination pinches off to form an intracellular vesicle, known as an endosome, containing the lipoplex.

2.3. Endosomal Escape: The Critical Hurdle

Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures into a lysosome, where the nucleic acid would be degraded by enzymes. This is a critical and often rate-limiting step in transfection. The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of cationic lipid-based transfection reagents.[2][3]

-

Proton Influx: As the endosome matures, proton pumps in its membrane actively transport H+ ions into the lumen, lowering its internal pH.

-

Buffering and Osmotic Swelling: The cationic headgroups of Dosper can become protonated, buffering the endosomal pH. This influx of protons and counter-ions (Cl-) leads to an increase in the osmotic pressure within the endosome.

-

Rupture and Release: The increased osmotic pressure eventually causes the endosomal membrane to swell and rupture, releasing the lipoplex into the cytoplasm.

Another proposed mechanism involves the interaction of the cationic lipids with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-lamellar phases that facilitate the release of the nucleic acid.[7]

2.4. Nuclear Entry (for DNA): The Final Destination

For DNA to be transcribed, it must enter the nucleus. The mechanism of nuclear import for transfected DNA is not fully understood but is thought to occur primarily during cell division when the nuclear envelope breaks down. For non-dividing cells, passage through the nuclear pore complex is a possibility, although less efficient for large plasmid DNA.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the Dosper lipofection mechanism and a typical experimental workflow.

Caption: The core mechanism of Dosper-mediated lipofection.

Caption: A typical experimental workflow for Dosper transfection.

Quantitative Data Summary

The efficiency of Dosper-mediated transfection can be influenced by several factors, including the cell type, the nature of the nucleic acid, and the experimental conditions. The following table summarizes key quantitative parameters that are often optimized to achieve maximal transfection efficiency and cell viability.

| Parameter | Typical Range | Considerations |

| Dosper:Nucleic Acid Ratio (µL:µg) | 1:1 to 6:1 | Cell type dependent; higher ratios may increase efficiency but also toxicity.[8] |

| Nucleic Acid Amount (µg per well of 6-well plate) | 1 - 5 µg | Higher amounts do not always lead to higher efficiency and can increase toxicity.[8] |

| Cell Confluency at Transfection | 70-90% | Actively dividing cells generally transfect more efficiently.[9][10] |

| Incubation Time with Lipoplexes | 4 - 24 hours | Longer incubation can increase efficiency but may also lead to cytotoxicity.[9] |

| Post-Transfection Analysis Time | 24 - 72 hours | Optimal time depends on the expression kinetics of the delivered gene. |

Detailed Experimental Protocol

This protocol provides a general guideline for transfecting adherent mammalian cells in a 6-well plate format using Dosper. Optimization is crucial for each specific cell line and nucleic acid combination.[8][9][10][11]

Materials:

-

Dosper transfection reagent

-

High-quality, purified plasmid DNA or RNA (0.5-1.0 µg/µL in sterile, endotoxin-free water or TE buffer)

-

Adherent mammalian cells in culture

-

Complete growth medium (with serum)

-

Serum-free medium (e.g., Opti-MEM®)

-

Sterile microcentrifuge tubes

-

6-well tissue culture plates

Procedure:

Day 1: Cell Seeding

-

Approximately 24 hours before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Add 2 mL of complete growth medium to each well.

-

Incubate cells overnight at 37°C in a CO2 incubator.

Day 2: Transfection

-

Prepare Nucleic Acid Solution:

-

In a sterile microcentrifuge tube, dilute 2.5 µg of your nucleic acid in 250 µL of serum-free medium. Mix gently by flicking the tube.

-

-

Prepare Dosper Solution:

-

In a separate sterile microcentrifuge tube, dilute 5 µL of Dosper reagent in 250 µL of serum-free medium. Mix gently.

-

Note: The optimal Dosper:nucleic acid ratio should be determined empirically.

-

-

Form Lipoplexes:

-

Add the diluted nucleic acid solution to the diluted Dosper solution. Do not add in the reverse order.

-

Mix gently by pipetting up and down a few times or by flicking the tube.

-

Incubate the mixture for 15-20 minutes at room temperature to allow for lipoplex formation.

-

-

Add Lipoplexes to Cells:

-

Gently add the 500 µL of the lipoplex-containing solution dropwise to the cells in the 6-well plate.

-

Gently rock the plate back and forth to ensure even distribution of the complexes.

-

-

Incubate:

-

Return the plate to the 37°C, CO2 incubator.

-

Incubate for 24-72 hours. A medium change after 4-6 hours is optional but may help reduce cytotoxicity in sensitive cell lines.

-

Day 3-4: Analysis

-

After the desired incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, qPCR for mRNA levels, or western blotting for protein expression) or for the desired phenotypic change.

Conclusion

Dosper lipofection is a powerful and versatile tool for nucleic acid delivery. A thorough understanding of its underlying mechanism, from the initial formation of lipoplexes to the critical step of endosomal escape, is paramount for designing and executing successful transfection experiments. By carefully optimizing key parameters such as reagent-to-nucleic acid ratios, cell density, and incubation times, researchers can achieve high transfection efficiencies and obtain reliable and reproducible results in their scientific endeavors.

References

- 1. A new efficient method for transfection of neonatal cardiomyocytes using histone H1 in combination with DOSPER liposomal transfection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ozbiosciences.com [ozbiosciences.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocytic Pathways and Endosomal Trafficking: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

- 9. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]

- 10. cellculturedish.com [cellculturedish.com]

- 11. bioscience.co.uk [bioscience.co.uk]

In-Depth Technical Guide to the Cationic Lipid Composition of Dosper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosper is a widely utilized cationic liposomal transfection reagent designed for the efficient delivery of nucleic acids into eukaryotic cells. Its efficacy is intrinsically linked to its lipid composition, which facilitates the encapsulation of genetic material and subsequent cellular uptake. This technical guide provides a detailed overview of the core cationic lipid component of Dosper, discusses potential formulation strategies with helper lipids, outlines standard experimental protocols for the preparation and characterization of similar lipid-based delivery systems, and illustrates the generally accepted cellular uptake pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of gene therapy, drug delivery, and cellular biology.

Core Cationic Lipid of Dosper

The primary active component of the Dosper transfection reagent is the cationic lipid 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide . This molecule possesses a positively charged headgroup derived from spermine, which is crucial for its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (such as plasmid DNA and RNA). The oleoyl (B10858665) lipid tails provide the hydrophobic character necessary for the formation of a lipid bilayer structure.

Caption: Chemical structure of the cationic lipid in Dosper.

Quantitative Lipid Composition

While the exact proprietary formulation of the commercial Dosper reagent is not publicly disclosed, cationic lipid formulations for transfection typically include helper lipids to enhance stability and transfection efficiency. The table below lists the known cationic lipid of Dosper and common helper lipids that are often co-formulated in similar liposomal systems. The molar ratios of these components are critical for the physicochemical properties and biological activity of the resulting nanoparticles and require empirical optimization.

| Lipid Component | Chemical Name | Typical Role in Formulation | Potential Molar Ratio (%) |

| Cationic Lipid | 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide | Nucleic acid complexation and cellular interaction | 40 - 60 |

| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Fusogenic lipid, promotes endosomal escape | 30 - 50 |

| Helper Lipid | Cholesterol | Stabilizes the lipid bilayer, modulates membrane fluidity | 10 - 40 |

| PEGylated Lipid | e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) | Steric stabilization, reduces aggregation, prolongs circulation in vivo | 1 - 5 |

Experimental Protocols

The following protocols describe general methodologies for the preparation and characterization of cationic liposomes, which can be adapted for formulations involving the Dosper cationic lipid.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Workflow:

Caption: General workflow for liposome preparation.

Methodology:

-

Lipid Dissolution: Dissolve the cationic lipid and any helper lipids in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

-

Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, saline, or a specific buffer for the intended application) by gentle rotation. This process forms multilamellar vesicles (MLVs).

-

Sonication (Optional): To reduce the size of the MLVs, the suspension can be sonicated using a bath or probe sonicator.

-

Extrusion: To obtain unilamellar vesicles with a defined size distribution, the lipid suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

-

Characterization: The resulting liposomes are then characterized for their physicochemical properties.

Physicochemical Characterization of Liposomes

a) Particle Size and Polydispersity Index (PDI) Analysis:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes and the uniformity of their size distribution (PDI).

-

Protocol:

-

Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

-

Transfer the sample to a cuvette and place it in the DLS instrument.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software to obtain the Z-average diameter and PDI.

-

b) Zeta Potential Measurement:

-

Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes, which is a key indicator of their stability and interaction with nucleic acids and cell membranes.

-

Protocol:

-

Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

-

Inject the sample into a specialized zeta potential cell.

-

Perform the measurement to determine the zeta potential in millivolts (mV). Cationic liposomes are expected to have a positive zeta potential.

-

c) Nucleic Acid Encapsulation Efficiency:

-

Principle: This protocol determines the percentage of nucleic acid that has been successfully encapsulated within the liposomes.

-

Protocol:

-

Prepare lipoplexes by mixing the liposome suspension with the nucleic acid solution at a desired ratio and incubate.

-

Separate the free, unencapsulated nucleic acid from the lipoplexes. This can be achieved by methods such as ultracentrifugation or gel electrophoresis.

-

Quantify the amount of encapsulated nucleic acid. For fluorescently labeled nucleic acids, fluorescence spectroscopy can be used. Alternatively, the liposomes can be lysed with a detergent to release the encapsulated nucleic acid, which is then quantified using a nucleic acid quantification assay (e.g., PicoGreen or RiboGreen).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

-

Cellular Uptake and Mechanism of Action

The primary mechanism by which cationic liposomes like Dosper deliver their nucleic acid cargo into cells is through endocytosis .

Signaling Pathway and Cellular Uptake:

Caption: Generalized pathway of cationic liposome-mediated transfection.

Description of the Process:

-

Lipoplex Formation: The positively charged Dosper liposomes electrostatically interact with negatively charged nucleic acids to form lipoplexes.

-

Cell Surface Adsorption: The net positive charge of the lipoplexes facilitates their adsorption to the negatively charged proteoglycans on the cell surface.

-

Endocytosis: The cell internalizes the lipoplexes through an active transport process, typically clathrin-mediated or caveolin-mediated endocytosis.

-

Endosome Formation: The internalized lipoplexes are enclosed within endosomes.

-

Endosomal Escape: This is a critical step for successful transfection. The cationic lipids in the lipoplex interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. Helper lipids like DOPE can enhance this process.

-

Cytosolic Release and Nuclear Translocation: Once in the cytoplasm, RNA can be directly translated. For DNA, it must be transported to the nucleus for transcription to occur.

-

Gene Expression: The delivered gene is transcribed and translated by the cellular machinery, leading to the production of the desired protein.

Conclusion

The cationic lipid 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide is the central component of the Dosper transfection reagent, responsible for its ability to bind and deliver nucleic acids into cells. While the precise formulation of the commercial reagent is proprietary, an understanding of this core component, along with the roles of common helper lipids, provides a strong foundation for the rational design and optimization of lipid-based transfection systems. The experimental protocols and the generalized mechanism of action outlined in this guide offer a practical framework for researchers working to develop and characterize novel and efficient non-viral gene delivery vectors.

Navigating the Stability and Storage of Dosper Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The efficacy of liposomal transfection reagents is paramount for successful gene delivery in a myriad of research and therapeutic applications. Among these, Dosper reagent, a formulation containing the cationic lipid 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide, has been utilized for the transfection of various cell types. The stability and proper storage of this reagent are critical factors that directly influence its performance, ensuring reproducibility and reliability in experimentation. This technical guide provides a comprehensive overview of the core principles governing the stability of Dosper reagent, recommended storage conditions, and methodologies for its stability assessment.

Core Principles of Dosper Reagent Stability

The stability of a liposomal reagent like Dosper is primarily determined by the chemical integrity of its lipid components and the physical characteristics of the liposomes in suspension. Degradation can manifest as a loss of transfection efficiency, an increase in cytotoxicity, or changes in the physical properties of the reagent.

Optimal Storage Conditions:

To maintain its efficacy, Dosper reagent should be stored under specific conditions. While manufacturer's guidelines are paramount, general recommendations for cationic liposomal reagents provide a strong framework for proper handling.

-

Temperature: The recommended storage temperature for most liposomal transfection reagents is 2°C to 8°C .[1] It is crucial to avoid freezing the reagent, as the formation of ice crystals can disrupt the liposomal structure, leading to aggregation and leakage of contents upon thawing.

-

Light: Exposure to light, particularly UV light, can induce photo-oxidation of the lipid components. Therefore, it is advisable to store the reagent in its original light-protected container or in a dark environment.

-

Air: Oxidative degradation of the lipid tails can compromise the integrity of the liposomes. The reagent should be stored in a tightly sealed container to minimize exposure to air.

Quantitative Stability Assessment

Evaluating the stability of Dosper reagent over time and under different conditions requires quantitative assessment of its physical and functional properties. The following table summarizes key parameters and methodologies for stability testing, based on general practices for liposomal formulations.

| Parameter | Methodology | Acceptance Criteria (Illustrative) |

| Physical Stability | ||

| Particle Size (Mean Diameter) | Dynamic Light Scattering (DLS) | No significant change from the initial measurement (e.g., ± 20%) |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | PDI should remain below a defined threshold (e.g., < 0.3) to indicate a homogenous population |

| Zeta Potential | Electrophoretic Light Scattering | No significant change in surface charge (e.g., ± 5 mV) |

| Functional Stability | ||

| Transfection Efficiency | Reporter Gene Assay (e.g., Luciferase, GFP) | Transfection efficiency should remain within a specified percentage of the initial value (e.g., ≥ 80%) |

| Cytotoxicity | Cell Viability Assay (e.g., MTT, Trypan Blue) | No significant increase in cell death compared to the control |

| Chemical Stability | ||

| Lipid Integrity | High-Performance Liquid Chromatography (HPLC) | Minimal degradation of the primary lipid components (e.g., < 5%) |

Experimental Protocols for Stability Testing

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. Below are generalized protocols for key experiments.

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

-

Sample Preparation:

-

Equilibrate the Dosper reagent to room temperature.

-

Gently vortex the reagent to ensure a homogenous suspension.

-

Dilute the reagent in an appropriate buffer (e.g., sterile, filtered PBS) to a suitable concentration for DLS analysis, as determined by the instrument's specifications.

-

-

DLS Measurement:

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

-

Perform multiple measurements to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the correlation function to determine the mean particle size (Z-average) and the Polydispersity Index (PDI).

-

Record the results and compare them to the initial measurements (time zero).

-

Protocol 2: Evaluation of Functional Stability via Reporter Gene Assay

-

Cell Culture:

-

Plate cells (e.g., HEK293, HeLa) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

Transfection Complex Formation:

-

For each time point and storage condition of the Dosper reagent being tested, prepare transfection complexes.

-

In a sterile tube, dilute a fixed amount of reporter plasmid DNA (e.g., 1 µg of a luciferase-expressing plasmid) in serum-free medium.

-

In a separate sterile tube, dilute the aged Dosper reagent in serum-free medium.

-

Combine the diluted DNA and the diluted Dosper reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection:

-

Remove the culture medium from the cells and add the transfection complexes dropwise.

-

Incubate the cells with the complexes for 4-6 hours.

-

After the incubation period, add complete growth medium.

-

-

Reporter Gene Assay:

-

24-48 hours post-transfection, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Normalize the reporter activity to the total protein concentration in each sample.

-

Calculate the transfection efficiency relative to the control (reagent at time zero).

-

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the processes involved in assessing Dosper reagent stability, the following diagrams are provided.

Caption: Workflow for assessing Dosper reagent stability over time and at different temperatures.

Potential Degradation Pathways

While specific degradation pathways for 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide are not extensively documented in publicly available literature, general principles of lipid degradation can be applied. The primary mechanism of chemical degradation for this type of molecule is likely hydrolysis of the ester linkages connecting the oleoyl (B10858665) fatty acid chains to the propyl backbone. This process would be accelerated by exposure to high temperatures and non-neutral pH conditions.

Caption: Postulated hydrolytic degradation pathway for the cationic lipid in Dosper reagent.

Conclusion

Maintaining the stability of Dosper reagent through appropriate storage and handling is fundamental to achieving reliable and reproducible results in transfection experiments. This guide has outlined the critical parameters for storage, provided a framework for quantitative stability assessment, and detailed experimental protocols for such evaluations. By understanding the principles of liposomal stability and implementing rigorous quality control measures, researchers can ensure the continued efficacy of this valuable research tool. For definitive stability information, it is always recommended to consult the product's technical datasheet or contact the manufacturer directly.

References

An In-depth Technical Guide to Early Studies Utilizing Dosper Reagent for Cellular Transfection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies involving Dosper, a cationic liposomal transfection reagent. The document focuses on the core principles of Dosper-mediated transfection, detailed experimental protocols derived from foundational research, and quantitative data on its efficiency and cytotoxicity. Furthermore, it visualizes the proposed cellular uptake and intracellular trafficking pathways, offering a valuable resource for researchers designing and troubleshooting transfection experiments.

Introduction to Dosper Reagent

Dosper, chemically identified as 1,3-dioleoyloxy-2-(6-carboxyspermyl)propylamide, is a polycationic lipid that was utilized in early non-viral gene delivery studies. As a liposomal transfection reagent, it facilitates the introduction of nucleic acids, such as plasmid DNA, into eukaryotic cells. Its cationic headgroup electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of condensed, positively charged complexes known as lipoplexes. This net positive charge is crucial for the initial interaction with the negatively charged cell membrane, initiating the process of cellular uptake.

Early research highlighted the potential of Dosper, particularly for transfecting challenging primary cells. A notable study by Schmitz et al. (1998) demonstrated a significant enhancement in transfection efficiency in neonatal cardiomyocytes when Dosper was used in conjunction with histone H1[1]. This finding underscored the importance of optimizing transfection protocols by including adjuncts that can further condense DNA and facilitate its nuclear delivery.

Core Mechanism of Dosper-Mediated Transfection

The precise mechanism of Dosper-mediated transfection, while not exhaustively detailed in early literature specifically for this reagent, can be inferred from the broader understanding of cationic lipid-based transfection. The process can be broken down into several key stages:

-

Lipoplex Formation: The cationic Dosper lipids and the anionic nucleic acid molecules self-assemble into lipid-DNA complexes (lipoplexes). The ratio of lipid to DNA is a critical parameter that influences the size, charge, and overall stability of these complexes.

-

Adsorption to the Cell Surface: The positively charged lipoplexes are attracted to the negatively charged proteoglycans on the surface of the cell membrane.

-

Cellular Uptake: The primary mechanism for the internalization of lipoplexes is thought to be endocytosis. This can occur through various pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. The specific pathway utilized can be cell-type dependent.

-

Endosomal Escape: Once inside the cell within an endosome, the lipoplex must escape into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the nucleic acid. The "proton sponge" effect is a proposed mechanism for endosomal escape, where the cationic lipids buffer the acidic environment of the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane.

-

Intracellular Trafficking and Nuclear Entry: For transfection with plasmid DNA, the nucleic acid must then traverse the cytoplasm and enter the nucleus to be transcribed. The nuclear envelope presents a significant barrier, and it is believed that nuclear entry is most efficient during cell division when the nuclear membrane breaks down. The inclusion of components like histone H1 may also play a role in facilitating nuclear import.

Experimental Protocols

The following protocols are based on early studies and provide a foundational methodology for using Dosper reagent. Optimization for specific cell types and plasmid DNA is highly recommended.

Transfection of Neonatal Cardiomyocytes with Dosper and Histone H1

This protocol is adapted from the study by Schmitz et al. (1998), which demonstrated high-efficiency transfection in a challenging primary cell type[1].

Materials:

-

Dosper liposomal transfection reagent

-

Histone H1

-

Plasmid DNA (e.g., pCMV-Luciferase or pSV-β-galactosidase)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Neonatal rat cardiomyocytes plated in 35 mm dishes

Procedure:

-

Cell Preparation: Plate neonatal rat cardiomyocytes at an appropriate density to achieve 50-80% confluency on the day of transfection.

-

Preparation of DNA-Histone H1 Complexes:

-

In a sterile microfuge tube, dilute 2 µg of plasmid DNA and 2 µg of histone H1 in 50 µL of serum-free medium.

-

Mix gently and incubate at room temperature for 15 minutes.

-

-

Preparation of Dosper Solution:

-

In a separate sterile microfuge tube, dilute 10 µL of Dosper reagent in 40 µL of serum-free medium.

-

-

Formation of Lipoplexes:

-

Add the Dosper solution to the DNA-histone H1 mixture.

-

Mix gently by pipetting and incubate at room temperature for 15 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Wash the cells once with serum-free medium.

-

Add 900 µL of serum-free medium to the lipoplex solution to bring the final volume to 1 mL.

-

Aspirate the wash medium from the cells and add the 1 mL of lipoplex-containing medium to the culture dish.

-

Incubate the cells at 37°C in a CO₂ incubator for 6 hours.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with 2 mL of complete culture medium.

-

Incubate the cells for an additional 24-48 hours before assaying for gene expression.

-

Quantitative Data from Early Studies

The following tables summarize the quantitative data on transfection efficiency and cytotoxicity of Dosper reagent from early investigations. It is important to note that direct comparisons between studies can be challenging due to variations in cell types, plasmid reporters, and assay conditions.

Table 1: Transfection Efficiency of Dosper Reagent

| Cell Type | Transfection Conditions | Reporter Gene | Transfection Efficiency | Reference |

| Neonatal Rat Cardiomyocytes | Dosper (10 µL) + Histone H1 (2 µg) + DNA (2 µg) | pCMV-Luciferase | High (qualitative) | Schmitz et al., 1998[1] |

| Neonatal Rat Cardiomyocytes | Dosper (10 µL) + DNA (2 µg) | pCMV-Luciferase | Low (qualitative) | Schmitz et al., 1998[1] |

| Various | Dosper:DNA ratio of 2:1 (w:w) | pUCUF2 | ~23% of gated cells | (Data inferred from comparative studies) |

Table 2: Cytotoxicity of Dosper Reagent

| Cell Type | Assay | Cytotoxicity Profile | Reference |

| Vascular Smooth Muscle Cells | Cell number and metabolic derivation of tetrazolium compound | Less toxic than LipofectAMINE and Effectene (Higher LD50) | (Data inferred from comparative studies) |

| General | Not specified | Generally considered to have lower toxicity than some other contemporary reagents | (General observation from early transfection literature) |

Visualizations

The following diagrams illustrate the key processes involved in Dosper-mediated transfection, based on the general understanding of cationic lipid-based gene delivery.

References

Methodological & Application

Application Notes & Protocols for Liposomal-Mediated Plasmid Transfection

Introduction

Liposomal-mediated transfection is a widely utilized technique for delivering nucleic acids, such as plasmids, into eukaryotic cells. This method employs liposomes, which are spherical vesicles composed of a lipid bilayer, to encapsulate and transport the genetic material across the cell membrane. While the specific reagent "Dosper" is a discontinued (B1498344) product, this document provides detailed protocols and application notes based on the principles of cationic liposomal transfection, which is the mechanism underlying Dosper and a vast array of modern transfection reagents. The following guidelines and data are representative of a typical commercially available liposomal transfection reagent and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

The fundamental principle of this technique involves the electrostatic interaction between positively charged cationic lipids and the negatively charged phosphate (B84403) backbone of the DNA. This interaction leads to the formation of a stable lipid-DNA complex, which can then fuse with the negatively charged cell membrane, facilitating the entry of the plasmid into the cell's cytoplasm.

Quantitative Data Summary

The efficiency of plasmid transfection can vary significantly depending on the cell type, plasmid size, and the specific liposomal reagent used. The following tables summarize representative data for transfection efficiency and cell viability across various cell lines using a standard cationic liposomal transfection reagent.

Table 1: Transfection Efficiency of a GFP Reporter Plasmid in Various Cell Lines

| Cell Line | Description | Transfection Efficiency (%) |

| HEK293 | Human Embryonic Kidney | 85-95% |

| HeLa | Human Cervical Cancer | 70-85% |

| CHO-K1 | Chinese Hamster Ovary | 60-80% |

| A549 | Human Lung Carcinoma | 50-70% |

| Jurkat | Human T-cell Lymphoma | 30-50% |

Table 2: Cell Viability Post-Transfection

| Cell Line | Cell Viability (%) |

| HEK293 | >90% |

| HeLa | >90% |

| CHO-K1 | >85% |

| A549 | >80% |

| Jurkat | >75% |

Experimental Protocols

Protocol 1: Plasmid Transfection of Adherent Cells

This protocol provides a step-by-step guide for transfecting adherent cells in a 24-well plate format.

Materials:

-

Adherent cells in culture

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

-

Plasmid DNA (0.1-1.0 µg/µL in sterile, nuclease-free water or TE buffer)

-

Cationic liposomal transfection reagent

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

-

For example, seed 5 x 10⁴ to 2 x 10⁵ cells per well in 0.5 mL of complete growth medium.

-

Incubate the cells overnight at 37°C in a CO₂ incubator.

-

-

Formation of Lipid-DNA Complexes:

-

Step A (DNA Dilution): In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium. Mix gently.

-

Step B (Lipid Dilution): In a separate sterile microcentrifuge tube, dilute 1.0 µL of the liposomal transfection reagent in 25 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

-